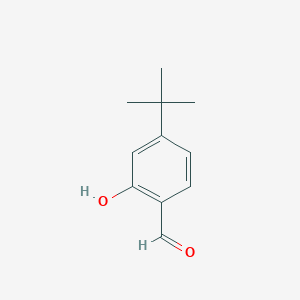

4-tert-Butyl-2-hydroxybenzaldehyde

Übersicht

Beschreibung

4-tert-Butyl-2-hydroxybenzaldehyde is a useful research compound. Its molecular formula is C11H14O2 and its molecular weight is 178.23 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Vorbereitungsmethoden

4-tert-Butyl-2-hydroxybenzaldehyde can be synthesized through several methods. One common synthetic route involves the hydroxymethylation of p-tert-butylphenol followed by carbonylation . Another method includes the partial oxidation of 4-tert-butyltoluene using hydrogen peroxide in glacial acetic acid, catalyzed by bromide ions in combination with cobalt (II) acetate or cerium (III) acetate . These methods provide efficient pathways for the industrial production of this compound.

Analyse Chemischer Reaktionen

4-tert-Butyl-2-hydroxybenzaldehyde undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: It can be reduced to alcohols using reducing agents like sodium borohydride.

Substitution: The hydroxyl group can participate in substitution reactions, forming ethers or esters.

Condensation: It can undergo condensation reactions with amines to form Schiff bases.

Common reagents used in these reactions include hydrogen peroxide, sodium borohydride, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

One of the primary applications of 4-tert-butyl-2-hydroxybenzaldehyde is in organic synthesis. It serves as a precursor in the preparation of various organic compounds, including:

- Schiff Bases : These compounds are formed through the condensation reaction between aldehydes and amines, making this compound a valuable starting material for synthesizing Schiff base ligands used in coordination chemistry.

- Porphyrazine Complexes : The compound is utilized in synthesizing porphyrazine derivatives, which have significant applications in photodynamic therapy and as dyes .

Medicinal Chemistry

In medicinal chemistry, this compound has been investigated for its potential therapeutic properties. Research indicates its efficacy in:

- Neuroprotective Effects : Studies have shown that derivatives of this compound exhibit protective effects against neurodegenerative diseases by reducing oxidative stress markers and amyloid-beta aggregation, which are critical in conditions like Alzheimer's disease .

- Antioxidant Activity : The compound's ability to scavenge free radicals has been explored, suggesting potential applications in formulations aimed at combating oxidative stress-related conditions .

Material Science

In material science, this compound is employed in:

- Polymer Chemistry : It acts as a monomer or additive in polymerization processes to enhance the properties of polymers, including thermal stability and mechanical strength.

- Coatings and Adhesives : The compound's reactivity allows it to be incorporated into coatings and adhesives that require specific bonding characteristics and resistance to environmental factors .

Case Study 1: Synthesis of Schiff Base Ligands

A study demonstrated the synthesis of Schiff base ligands from this compound with various amines. The resulting ligands showed promising coordination properties with transition metals, indicating potential applications in catalysis and material science.

Case Study 2: Neuroprotective Properties

Research involving animal models treated with derivatives of this compound showed a significant reduction in markers associated with neurodegeneration. This suggests that compounds derived from this aldehyde may offer therapeutic benefits in treating neurodegenerative diseases.

Data Tables

| Application Area | Specific Use | Example Compounds Derived |

|---|---|---|

| Organic Synthesis | Precursor for Schiff Bases | Schiff base ligands |

| Medicinal Chemistry | Neuroprotective agents | Derivatives with reduced oxidative stress |

| Material Science | Monomers for polymerization | Enhanced polymers |

Wirkmechanismus

The mechanism of action of 4-tert-Butyl-2-hydroxybenzaldehyde involves its ability to form Schiff bases and other derivatives that can interact with biological targets. These interactions often involve the formation of covalent bonds with amino groups in proteins, leading to changes in protein function and activity .

Vergleich Mit ähnlichen Verbindungen

4-tert-Butyl-2-hydroxybenzaldehyde can be compared with other similar compounds such as:

4-tert-Butylbenzaldehyde: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.

5-tert-Butyl-2-hydroxybenzaldehyde: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.

Salicylaldehyde: Contains a hydroxyl group but lacks the tert-butyl group, resulting in different chemical properties and uses.

These comparisons highlight the unique reactivity and versatility of this compound in various chemical and biological contexts.

Biologische Aktivität

4-tert-Butyl-2-hydroxybenzaldehyde (CAS No. 66232-34-6) is an organic compound noted for its diverse biological activities. This article provides an overview of its biological properties, including antibacterial, anticancer, and neuroprotective effects, supported by case studies and research findings.

Chemical Structure and Properties

This compound is characterized by the following structure:

- Molecular Formula : CHO

- Molecular Weight : 178.23 g/mol

- Solubility : Soluble in DMSO and methanol, indicating potential for various biological applications.

1. Antibacterial Activity

Research has demonstrated that this compound exhibits significant antibacterial properties. It has been shown to inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent. For instance:

- A study highlighted its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

2. Anticancer Properties

The compound has also been investigated for its anticancer potential. A notable study evaluated its effects on cancer cell lines:

- Case Study : In vitro tests indicated that this compound induced apoptosis in human breast cancer cells (MCF-7). The mechanism involved the activation of caspase pathways and modulation of Bcl-2 family proteins, leading to cell cycle arrest and increased cell death .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Induction of apoptosis |

| HeLa | 20 | Cell cycle arrest |

3. Neuroprotective Effects

Emerging evidence suggests that this compound may protect neuronal cells from oxidative stress:

- In a study using scopolamine-induced oxidative stress models, the compound demonstrated a reduction in malondialdehyde (MDA) levels, indicating its potential as an antioxidant .

| Treatment Group | MDA Levels (µM) | GSH Levels (µM) | Significant Difference |

|---|---|---|---|

| Control | 5.0 | 8.0 | - |

| Scopolamine | 12.0 | 6.5 | Yes |

| This compound | 8.0 | 7.0 | No |

The biological activity of this compound can be attributed to several mechanisms:

Eigenschaften

IUPAC Name |

4-tert-butyl-2-hydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-11(2,3)9-5-4-8(7-12)10(13)6-9/h4-7,13H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYRSLWPKZKASRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30548849 | |

| Record name | 4-tert-Butyl-2-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30548849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66232-34-6 | |

| Record name | 4-tert-Butyl-2-hydroxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66232-34-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-tert-Butyl-2-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30548849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.